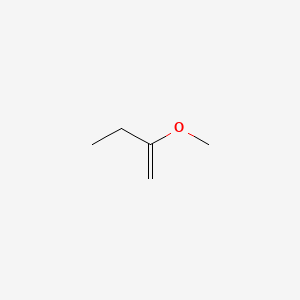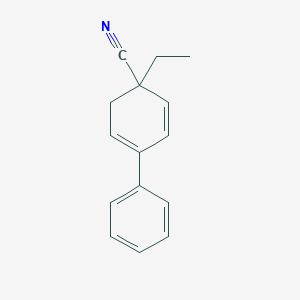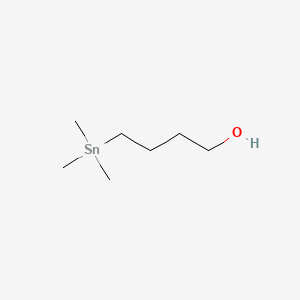
4-(Trimethylstannyl)-1-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trimethylstannyl)-1-butanol is an organotin compound characterized by the presence of a trimethylstannyl group attached to a butanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylstannyl)-1-butanol typically involves the reaction of 4-bromo-1-butanol with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:
4-Br-1-butanol+Me3SnCl→this compound+NaCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
4-(Trimethylstannyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form different organotin derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Substitution: Reagents such as lithium aluminum hydride (LiAlH_4) can be used for substitution reactions.
Reduction: Reducing agents like sodium borohydride (NaBH_4) are commonly employed.
Major Products Formed
Oxidation: 4-(Trimethylstannyl)butanal or 4-(Trimethylstannyl)butanoic acid.
Substitution: Various organotin compounds depending on the substituent introduced.
Reduction: Different reduced organotin derivatives.
科学的研究の応用
4-(Trimethylstannyl)-1-butanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-(Trimethylstannyl)-1-butanol involves its interaction with various molecular targets. The trimethylstannyl group can act as a Lewis acid, facilitating reactions with nucleophiles. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
4-(Trimethylsilyl)-1-butanol: Similar structure but with a silicon atom instead of tin.
4-(Trimethylgermyl)-1-butanol: Contains a germanium atom in place of tin.
4-(Trimethylplumbyl)-1-butanol: Features a lead atom instead of tin.
Uniqueness
4-(Trimethylstannyl)-1-butanol is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. The tin atom’s ability to form stable bonds with carbon and its reactivity as a Lewis acid make this compound particularly valuable in various chemical reactions and applications.
特性
CAS番号 |
53044-12-5 |
|---|---|
分子式 |
C7H18OSn |
分子量 |
236.93 g/mol |
IUPAC名 |
4-trimethylstannylbutan-1-ol |
InChI |
InChI=1S/C4H9O.3CH3.Sn/c1-2-3-4-5;;;;/h5H,1-4H2;3*1H3; |
InChIキー |
CJCQPZYPEOBFOM-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


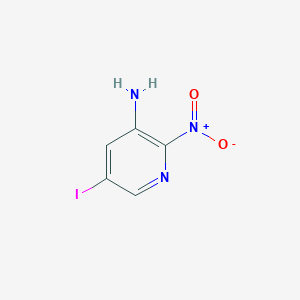
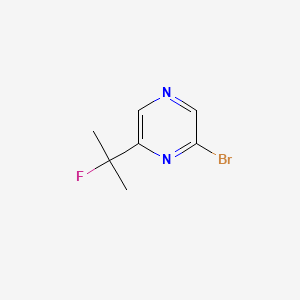
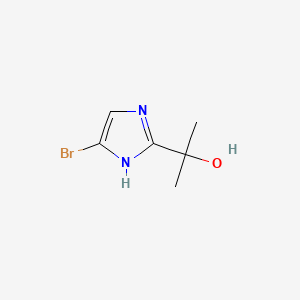
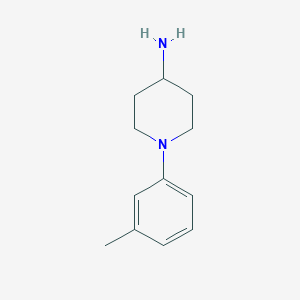


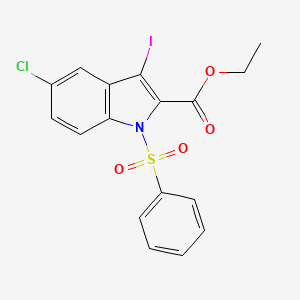

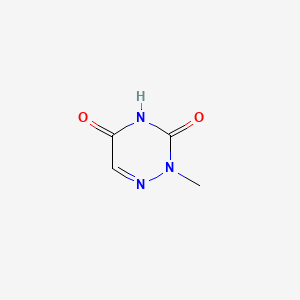
![Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-](/img/structure/B13941209.png)


